Vanadium sulfate

Description

Properties

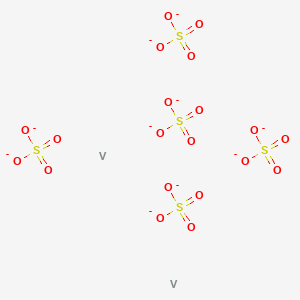

IUPAC Name |

vanadium;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJJEQVSOCDGA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O20S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16785-81-2 | |

| Record name | Sulfuric acid, vanadium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Vanadium sulfate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Vanadium Sulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various this compound compounds. It includes detailed crystallographic data, experimental protocols for synthesis and analysis, and visual workflows to aid in understanding the structural determination processes.

Introduction to Vanadium Sulfates

Vanadium can exist in several oxidation states, most commonly +2, +3, +4, and +5. This versatility leads to a variety of sulfate compounds, each with distinct crystal structures and properties. Vanadyl sulfate (VOSO₄), a compound of vanadium(IV), is one of the most common laboratory sources of vanadium, valued for its high stability.[1] Other significant forms include vanadium(II) sulfate and vanadium(III) sulfate, which are often used as precursors or reducing agents.[2][3] The study of their crystal structures is crucial for understanding their chemical behavior, stability, and potential applications in areas ranging from catalysis to materials science and medicine.

Crystal Structure of Vanadium(II) Sulfate (VSO₄)

Vanadium(II) sulfate is typically encountered in its hydrated forms, most commonly as a hexahydrate or heptahydrate.[2] These compounds are known for their violet color and sensitivity to air.[2]

Vanadium(II) Ammonium Sulfate Hexahydrate ((NH₄)₂V(SO₄)₂·6H₂O)

A related and well-studied compound is the Tutton's salt, vanadium(II) ammonium sulfate hexahydrate. Its structure has been determined by three-dimensional X-ray analysis.[4]

Table 1: Crystallographic Data for Vanadium(II) Ammonium Sulfate Hexahydrate [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 9.42(3) |

| b (Å) | 12.76(3) |

| c (Å) | 6.22(2) |

| β (°) | 107.2(2) |

| Z (formula units/cell) | 2 |

| V-O distance (Å) | 2.15 (average) |

In this structure, the vanadium(II) ion is coordinated by six water molecules, forming a nearly regular octahedral geometry.[4] The V-O bond distance is approximately 2.12 pm in the hexahydrate.[2][5]

Crystal Structure of Vanadium(III) Sulfate (V₂(SO₄)₃)

Vanadium(III) sulfate is a pale yellow solid that is stable in air, which is unusual for many vanadium(III) compounds.[3] It dissolves slowly in water to form the green hexaqua complex, [V(H₂O)₆]³⁺.[3]

Table 2: General Properties of Vanadium(III) Sulfate

| Property | Value |

| Formula | V₂(SO₄)₃ |

| Molar Mass | 390.074 g/mol [6] |

| Appearance | Pale yellow crystalline powder[3][6] |

| Solubility in H₂O | Slightly soluble[6] |

Upon exposure to moist air, it can form a green hydrate.[3]

Crystal Structure of Vanadyl Sulfate (Vanadium(IV) Oxide Sulfate, VOSO₄)

Vanadyl sulfate, VOSO₄, is the most common and stable this compound. It exists in an anhydrous form as well as several hydrated forms, including the common pentahydrate and a hexahydrate that is stable below 13.6 °C.[1][7] The structure features the diatomic vanadyl ion, VO²⁺.[1]

Anhydrous Vanadyl Sulfate (VOSO₄)

The crystal structure of anhydrous VOSO₄ has been determined from three-dimensional X-ray data.[8] It consists of distorted vanadium-oxygen octahedra linked by sulfate groups to form a three-dimensional framework.[8]

Table 3: Crystallographic Data for Anhydrous VOSO₄ [8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.3710(12) |

| b (Å) | 6.2692(8) |

| c (Å) | 7.0821(9) |

| Z (formula units/cell) | 4 |

Vanadyl Sulfate Hydrates

The hydrated forms of vanadyl sulfate are more commonly used. In the pentahydrate, the vanadium center is octahedral, coordinated to the oxo ligand, four water molecules, and one sulfate group. The fifth water molecule is not directly bonded to the vanadium ion in the solid state.[1]

Table 4: Crystallographic Data for Vanadyl Sulfate Hexahydrate (VOSO₄·6H₂O) [7]

| Parameter | Value |

| Crystal System | Triclinic |

| a (Å) | 7.49(3) |

| b (Å) | 10.17(4) |

| c (Å) | 6.185(25) |

| α (°) | 101.7(3) |

| β (°) | 95.6(3) |

| γ (°) | 92.2(3) |

Experimental Protocols

Synthesis of this compound Crystals

Protocol 1: Synthesis of Vanadium(II) Ammonium Sulfate Hexahydrate [4]

-

Reduce Vanadium(V) pentoxide (V₂O₅) to vanadyl sulfate (VOSO₄) using sulfur dioxide (SO₂) in a sulfuric acid solution.

-

Add ammonium sulfate ((NH₄)₂SO₄) to the solution.

-

Cool the solution and reduce it electrolytically using a mercury cathode.

-

Concentrate the resulting solution in a vacuum desiccator over an alkaline pyrogallol solution to form amethyst-colored crystals.

-

Recrystallize the crystals under a nitrogen atmosphere from dilute aqueous sulfuric acid.

Protocol 2: Synthesis of Anhydrous Vanadyl Sulfate (VOSO₄) [8]

-

Heat Vanadium(V) pentoxide (V₂O₅) with concentrated sulfuric acid.

-

To obtain crystals suitable for X-ray analysis, prolong the heating for approximately two weeks.

-

The resulting light green rod-shaped crystals of VOSO₄ can be isolated.

Protocol 3: Synthesis of Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O) [1]

-

Prepare a solution of vanadium pentoxide (V₂O₅) in sulfuric acid.

-

Reduce the V(V) to V(IV) by bubbling sulfur dioxide (SO₂) gas through the solution.

-

Crystallize the pentahydrate salt from the resulting aqueous solution.

Protocol 4: Synthesis of Vanadium(III) Sulfate (V₂(SO₄)₃) [3]

-

Treat Vanadium(V) pentoxide (V₂O₅) in sulfuric acid with elemental sulfur.

-

The reaction proceeds according to: V₂O₅ + S + 3 H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3 H₂O.

-

Isolate the resulting pale yellow solid.

Crystal Structure Determination

The primary method for determining the crystal structure of this compound compounds is X-ray diffraction (XRD), which can be applied to single crystals or powdered samples.

Protocol 5: Single-Crystal X-ray Diffraction [4]

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head. For air-sensitive samples like V(II) compounds, this should be done under an inert atmosphere.[4][9]

-

Data Collection: Mount the goniometer on a diffractometer equipped with an X-ray source (e.g., CuKα radiation). Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. Techniques like Weissenberg photography can be employed.[8]

-

Data Processing: Correct the raw intensity data for various factors, including Lorentz and polarization effects.[4]

-

Structure Solution and Refinement: Use the processed data to solve the phase problem and determine the initial positions of the atoms in the unit cell. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Protocol 6: Powder X-ray Diffraction (PXRD) [8]

-

Sample Preparation: Grind the crystalline material into a fine powder to ensure random orientation of the crystallites.

-

Data Collection: Place the powder sample in a diffractometer and expose it to a monochromatic X-ray beam. Record the intensity of the scattered X-rays as a function of the scattering angle (2θ).

-

Phase Identification: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) to databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.[10]

-

Unit Cell Determination: Index the diffraction peaks to determine the unit cell parameters of the crystal lattice.

Visualizations

Caption: Synthesis pathways from Vanadium(V) Pentoxide to various this compound compounds.

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: A generalized workflow for analyzing a crystalline powder using powder X-ray diffraction.

References

- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 2. Vanadium(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. About: Vanadium(II) sulfate [dbpedia.org]

- 6. americanelements.com [americanelements.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. scispace.com [scispace.com]

- 9. Sciencemadness Discussion Board - Vanadyl Sulfate crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. files.core.ac.uk [files.core.ac.uk]

Vanadyl Sulfate Coordination Chemistry: A Technical Guide for Researchers

December 17, 2025

Introduction

Vanadyl sulfate (VOSO₄) is a blue, hygroscopic inorganic compound that serves as a common and stable source of the vanadyl cation (VO²⁺) in laboratory settings.[1] The coordination chemistry of the vanadyl ion is a rich and expanding field, driven by its diverse applications in catalysis, materials science, and particularly in medicinal chemistry due to its insulin-mimetic properties.[2][3][4] This technical guide provides an in-depth review of the core principles of vanadyl sulfate coordination chemistry, targeting researchers, scientists, and drug development professionals. It offers a consolidated overview of structural and spectroscopic data, detailed experimental protocols, and a visualization of key mechanistic pathways.

The vanadyl ion, VO²⁺, is recognized for its stability, often referred to as the "most stable diatomic ion".[1] It typically forms five- or six-coordinate complexes with a square pyramidal or distorted octahedral geometry, respectively.[3][5] The strong V=O bond dominates the coordination sphere, influencing the geometry and reactivity of its complexes.[1] The d¹ electron configuration of the V(IV) center makes vanadyl complexes paramagnetic, rendering them particularly amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1][6]

This guide will delve into the synthesis and characterization of vanadyl sulfate complexes, present key quantitative data in a structured format for easy comparison, and provide detailed experimental methodologies. Furthermore, it will visualize the insulin-mimetic signaling pathway of vanadyl sulfate and a typical experimental workflow for the synthesis and characterization of its complexes.

Quantitative Data on Vanadyl Sulfate Complexes

The following tables summarize key quantitative data for a range of vanadyl sulfate complexes, providing a comparative overview of their structural and spectroscopic properties.

Table 1: Stability Constants of Vanadyl Complexes

| Ligand | Stoichiometry (M:L) | Log K | Temperature (°C) | Ionic Strength (M) | Solvent | Reference |

| Gliclazide | 1:1 | 4.85 | 25 | 0.1 (NaClO₄) | Aqueous-DMF | [7] |

| Gliclazide | 1:2 | 8.23 | 25 | 0.1 (NaClO₄) | Aqueous-DMF | [7] |

| D-Penicillamine | 1:1 | - | 25 | - | - | [8] |

| Acetylacetonate | - | ~23 (association constant) | - | - | - | [9] |

Table 2: Selected Bond Lengths and Angles for Vanadyl Complexes

| Complex | V=O Bond Length (Å) | V-O (equatorial) Bond Length (Å) | V-O (axial) Bond Length (Å) | O=V-O (equatorial) Angle (°) | Reference |

| [VO(H₂O)₅]²⁺ | 1.586 (mean) | 2.024 (mean) | 2.189 (mean) | ~98 | [10] |

| [VO(terpy)(O,O-SO₄)]·0.5H₂O | - | 1.495 (trans to oxo), 1.546 (cis to oxo) | - | - | [11] |

| General (V⁴⁺On) polyhedra | 1.48 - 1.74 | 1.80 - 2.12 | > 2.0 | - | [12] |

Table 3: EPR Spectroscopic Parameters for Selected Vanadyl Complexes

| Complex | gxx | gyy | gzz | Axx (MHz) | Ayy (MHz) | Azz (MHz) | Reference |

| [VO(H₂O)₅]²⁺ | 1.9792 | 1.9772 | 1.9335 | -208.5 | -208.5 | -547.0 | [13] |

| Vanadyl Porphyrins | - | - | - | - | - | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of vanadyl sulfate complexes, compiled from various sources to offer standardized procedures.

Synthesis of Vanadyl Sulfate Pentahydrate

Vanadyl sulfate is commonly synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂).[1]

-

Materials: Vanadium pentoxide (V₂O₅), sulfuric acid (H₂SO₄), sulfur dioxide (SO₂), distilled water.

-

Procedure:

-

Suspend vanadium pentoxide in a solution of sulfuric acid.

-

Bubble sulfur dioxide gas through the suspension with constant stirring. The reaction is: V₂O₅ + 7 H₂O + SO₂ + H₂SO₄ → 2 [V(O)(H₂O)₄]SO₄.[1]

-

Continue the reaction until the orange color of V₂O₅ disappears and a clear blue solution is obtained.

-

Filter the solution to remove any unreacted starting material.

-

Concentrate the filtrate by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the blue crystals of VOSO₄·5H₂O by filtration, wash with cold ethanol, and dry in a desiccator.

-

An alternative, simpler method involves the reduction of vanadium pentoxide using a mixture of ethanol and methanol in the presence of sulfuric acid.[15]

Synthesis of a Vanadyl-Ligand Complex (e.g., Vanadyl Acetylacetonate)

Vanadyl sulfate is a common precursor for the synthesis of other vanadyl complexes, such as vanadyl acetylacetonate ([VO(acac)₂]).[1]

-

Materials: Vanadyl sulfate pentahydrate (VOSO₄·5H₂O), acetylacetone (C₅H₈O₂), sodium carbonate (Na₂CO₃), distilled water.

-

Procedure:

-

Dissolve vanadyl sulfate pentahydrate in distilled water to form a blue solution.

-

In a separate beaker, dissolve acetylacetone and sodium carbonate in distilled water.

-

Slowly add the vanadyl sulfate solution to the acetylacetone/sodium carbonate solution with vigorous stirring.

-

A blue-green precipitate of [VO(acac)₂] will form. The reaction is: [V(O)(H₂O)₄]SO₄ + 2 C₅H₈O₂ + Na₂CO₃ → [V(O)(C₅H₇O₂)₂] + Na₂SO₄ + 5 H₂O + CO₂.[1]

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the precipitate by filtration, wash thoroughly with distilled water to remove any unreacted salts, and then with a small amount of cold ethanol.

-

Dry the product in a desiccator.

-

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of vanadyl complexes in the solid state.

-

Protocol:

-

Grow suitable single crystals of the vanadyl complex, typically by slow evaporation of a saturated solution.

-

Mount a single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data to obtain the unit cell parameters and intensity data.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[11]

-

EPR spectroscopy is a powerful technique for studying paramagnetic species like vanadyl complexes.[6] It provides information about the electronic structure and the coordination environment of the V(IV) center.

-

Protocol:

-

Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, methanol, or a mixture).

-

For frozen solution spectra, quickly freeze the sample in liquid nitrogen.

-

Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz).

-

The spectrum will typically show an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

-

Analyze the spectrum to determine the g-values and hyperfine coupling constants (A-values), which are sensitive to the nature and geometry of the coordinating ligands.[13]

-

UV-Vis spectroscopy provides information about the d-d electronic transitions within the vanadyl complex.

-

Protocol:

-

Prepare a dilute solution of the vanadyl complex in a suitable solvent.

-

Record the absorption spectrum over the UV-Visible range (typically 200-900 nm).

-

The position and intensity of the absorption bands can be used to infer the coordination geometry of the complex. For example, the absorbance of the VO²⁺ ion can be measured at 760 nm in a 4 M sulfuric acid solution.[16]

-

Visualizations

Insulin-Mimetic Signaling Pathway of Vanadyl Sulfate

Vanadyl sulfate exhibits insulin-like effects by interacting with key components of the insulin signaling pathway.[2][17] The following diagram illustrates a proposed mechanism of action.

Caption: Insulin-mimetic signaling pathway of vanadyl sulfate.

Experimental Workflow for Synthesis and Characterization of Vanadyl Complexes

The following diagram outlines a typical experimental workflow for the synthesis and characterization of novel vanadyl sulfate coordination complexes.

Caption: A typical experimental workflow for vanadyl complex research.

Conclusion

The coordination chemistry of vanadyl sulfate is a multifaceted and dynamic area of research with significant implications for both fundamental chemistry and applied sciences. This technical guide has provided a comprehensive overview of the synthesis, characterization, and key properties of vanadyl sulfate complexes. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of important pathways are intended to serve as a valuable resource for researchers in this field. The continued exploration of vanadyl sulfate's coordination chemistry holds great promise for the development of new therapeutic agents and advanced materials.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and cell viability test of six vanadyl complexes with acetylacetonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. worldresearchersassociations.com [worldresearchersassociations.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. journaljsrr.com [journaljsrr.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. uh.edu [uh.edu]

- 13. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. depts.washington.edu [depts.washington.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadium (IV) Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Pharmacological Properties of Vanadyl Sulfate (VOSO₄)

Vanadium (IV) sulfate, commonly known as vanadyl sulfate, is an inorganic compound that has garnered significant interest within the scientific community, particularly for its applications in catalysis, energy storage, and its potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of vanadium (IV) sulfate, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a focus on its insulin-mimetic effects relevant to drug development.

Core Physical and Chemical Properties

Vanadium (IV) sulfate is typically encountered as a blue crystalline solid and exists in various hydrated forms, with the pentahydrate (VOSO₄·5H₂O) being a common variant.[3] The compound is known for its high stability, largely attributed to the presence of the vanadyl cation (VO²⁺), which is considered one of the most stable diatomic ions.[3] It is readily soluble in water, forming a characteristic blue solution.[4][5]

Quantitative Physical Data

The key physical properties of anhydrous and hydrated forms of vanadium (IV) sulfate are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of Vanadium (IV) Sulfate

| Property | Anhydrous (VOSO₄) | Pentahydrate (VOSO₄·5H₂O) | Other Hydrates | Source(s) |

| Appearance | Blue-green crystalline solid | Blue crystalline solid | Blue crystalline powder/solid | [4][6][7] |

| Odor | Odorless | Odorless | Odorless | [6][7] |

| CAS Number | 27774-13-6 | 12439-96-2 | 123334-20-3 (general hydrate) | [3][4] |

| Hygroscopicity | Hygroscopic | Hygroscopic | Hygroscopic | [3][7] |

Table 2: Molar and Density Data

| Property | Anhydrous (VOSO₄) | Pentahydrate (VOSO₄·5H₂O) | Source(s) |

| Molecular Formula | O₅SV | H₁₀O₁₀SV | [4][8] |

| Molecular Weight | 163.01 g/mol | 253.08 g/mol | [4][8] |

| Density | 3.308 g/cm³ (calculated) | 2.06 g/cm³ (at 20°C) | [4][9] |

Table 3: Thermal and Solubility Properties

| Property | Value and Conditions | Source(s) |

| Melting Point | Decomposes. Hydrates often decompose around 105°C. The dihydrate is reported to decompose at 265°C. | [4][10][11] |

| Solubility in Water | 467 g/L at 20°C (for pentahydrate) | [4] |

| Stability | Stable under recommended storage conditions. | [4][12] |

Crystal Structure

The anhydrous form of vanadium (IV) sulfate possesses an orthorhombic crystal structure.[9] X-ray diffraction studies have shown that the structure consists of distorted vanadium-oxygen octahedra that are linked by sharing corners to form chains. These chains are further interconnected by sulfate groups, creating a three-dimensional framework.[9] In the common pentahydrate form, the vanadium center is coordinated to the oxygen atom of the vanadyl ion, four water molecules, and one oxygen from the sulfate anion, forming an octahedral complex.[3]

Chemical Reactivity and Behavior

Vanadium (IV) sulfate serves as a versatile precursor for a variety of other vanadyl derivatives.[3] In aqueous solutions, the sulfate ion readily dissociates.[3] The chemistry of VOSO₄ is dominated by the vanadyl ion (VO²⁺).

-

Redox Behavior : It can act as a weak oxidizing or reducing agent.[1] In acidic solutions, oxidation can yield yellow vanadyl(V) derivatives. Conversely, reduction with agents like zinc can produce green vanadium(III) and violet vanadium(II) species.[3]

-

Incompatibilities : It is incompatible with strong oxidizing agents (e.g., chlorates, nitrates, peroxides), alkaline materials, and strong bases, with which it can react exothermically or explosively.[6][7]

-

Synthesis : A common laboratory synthesis involves the reduction of vanadium pentoxide (V₂O₅) with a reducing agent such as sulfur dioxide or an alcohol in the presence of sulfuric acid.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of vanadium (IV) sulfate.

Synthesis of Vanadyl Sulfate via Reduction of V₂O₅

This protocol describes a common method for preparing vanadyl sulfate using ethanol as the reducing agent.

Objective: To synthesize vanadyl sulfate (VOSO₄) from vanadium pentoxide (V₂O₅).

Materials:

-

Vanadium pentoxide (V₂O₅) powder

-

Concentrated sulfuric acid (98%)

-

Ethanol (95% or absolute)

-

Distilled water

-

Acetone

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar

-

Buchner funnel and filter paper, vacuum flask

-

Beakers, graduated cylinders

Procedure:

-

Prepare Sulfuric Acid Solution: In a beaker, carefully and slowly add a calculated amount of concentrated sulfuric acid to a specific volume of distilled water to achieve the desired molarity (e.g., ~1.6 M). Safety Note: Always add acid to water, never the reverse, and perform this step in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: Place a measured amount of V₂O₅ (e.g., 4 grams) into a round-bottom flask. Add the prepared sulfuric acid solution and a magnetic stir bar.

-

Addition of Reducing Agent: Slowly add a stoichiometric excess of ethanol to the flask while stirring.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction is indicated by a color change from the initial orange/yellow suspension to a dark blue solution. The reflux should be maintained for several hours (e.g., 10 hours) to ensure complete reaction.[2]

-

Crystallization: After reflux, allow the solution to cool to room temperature. The product, vanadyl sulfate hydrate, may begin to crystallize. The crystallization process can be enhanced by further cooling in an ice bath or by reducing the volume of the solvent via gentle heating.

-

Isolation and Purification: Isolate the blue crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold acetone to remove any unreacted starting materials and excess acid.[2]

-

Drying: Dry the purified crystals in a desiccator overnight. The final product is a fine blue powder.[2]

Determination of Solubility

This protocol outlines the gravimetric method for determining the solubility of VOSO₄ in water at various temperatures.

Objective: To determine the solubility of VOSO₄ as a function of temperature.

Materials:

-

Vanadyl sulfate hydrate

-

Distilled water

-

Temperature-controlled water bath or hot plate

-

Thermometer or temperature probe

-

Stirring rod

-

Beakers, volumetric flasks, pipettes

-

Porcelain evaporating dishes

-

Drying oven, analytical balance

Procedure:

-

Prepare Saturated Solutions: For each desired temperature, add an excess amount of vanadyl sulfate to a known volume of distilled water in a beaker.

-

Equilibration: Place the beaker in a temperature-controlled water bath set to the target temperature. Stir the solution continuously for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.

-

Sample Collection: Once equilibrated, stop stirring and allow the excess solid to settle. Carefully pipette a precise volume (e.g., 10.0 mL) of the clear supernatant into a pre-weighed evaporating dish. Avoid transferring any solid particles.

-

Evaporation: Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 100-110°C). Heat until all the water has evaporated and a constant weight of the dry salt is achieved.[11]

-

Calculation:

-

Measure the final mass of the evaporating dish containing the dry VOSO₄.

-

Subtract the initial mass of the empty dish to find the mass of the dissolved salt. . Calculate the solubility in grams per 100 mL of water (or g/L) using the mass of the salt and the initial volume of the solution sampled.

-

-

Data Analysis: Repeat the procedure for several different temperatures and plot a solubility curve (solubility vs. temperature).[10]

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting/decomposition point of VOSO₄ hydrates.

Objective: To determine the melting point or decomposition range of a vanadyl sulfate hydrate sample.

Materials:

-

Dry vanadyl sulfate hydrate powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the vanadyl sulfate sample is completely dry. If necessary, dry it in a desiccator. Grind the crystals into a fine powder using a mortar and pestle.[13]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Gently tap the sealed bottom of the tube on a hard surface to compact the powder into a column of 2-4 mm in height.[14]

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the heating rate. For an unknown sample, a rapid heating rate (10-20°C/min) can be used to find an approximate melting range. For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[15]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting (e.g., shrinking, formation of droplets) are observed (T₁). Record the temperature at which the last of the solid completely transitions to a liquid (T₂). The melting range is T₁ - T₂. For VOSO₄ hydrates, decomposition (charring, gas evolution) may be observed instead of a clear liquid phase.[16]

Role in Drug Development: Insulin-Mimetic Action

Vanadium compounds, particularly vanadyl sulfate, have been extensively studied for their insulin-like effects, making them a subject of interest in diabetes research.[17][18] They have been shown to improve glycemic control in both animal models of diabetes and in human clinical trials by enhancing insulin sensitivity in tissues such as the liver and skeletal muscle.[5][19]

Insulin Signaling Pathway and VOSO₄ Intervention

The insulin-mimetic action of vanadyl sulfate is believed to occur through the modulation of the insulin signaling pathway. While the precise mechanisms are still under investigation, a key aspect appears to be its ability to inhibit protein tyrosine phosphatases (PTPs), enzymes that normally deactivate the insulin receptor.[8][18] By inhibiting PTPs, vanadyl sulfate can prolong the phosphorylated (active) state of the insulin receptor and downstream signaling molecules.

The diagram below illustrates the canonical insulin signaling pathway and the putative points of intervention by vanadyl sulfate.

As depicted, insulin binding activates its receptor, initiating a phosphorylation cascade through IRS-1, PI3K, and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell surface and increased glucose uptake.[1][3][4] Vanadyl sulfate is thought to inhibit phosphatases like PTP1B, which would otherwise inactivate the insulin receptor, thereby enhancing and sustaining the downstream signal.[8][18]

Experimental Workflow for In Vivo Anti-Diabetic Studies

The following diagram outlines a typical workflow for evaluating the anti-diabetic efficacy of vanadyl sulfate in a chemically-induced diabetic rat model.

This workflow, based on protocols from studies on diabetic rats, involves inducing diabetes with streptozotocin (STZ), followed by a treatment period with vanadyl sulfate.[6][20][21] Key outcomes measured include blood glucose and insulin levels, insulin sensitivity, and morphological changes in pancreatic β-cells to assess the compound's therapeutic potential.[6][21]

Conclusion

Vanadium (IV) sulfate is a well-characterized inorganic compound with distinct physical and chemical properties. Its high stability and reactivity make it a valuable precursor in chemical synthesis and a component in various industrial applications. For drug development professionals, its most compelling feature is its demonstrated insulin-mimetic activity. By enhancing insulin signaling, VOSO₄ presents a potential, albeit complex, therapeutic avenue for metabolic disorders like type 2 diabetes. Further research into optimizing its bioavailability and minimizing potential toxicity is crucial for its translation into a clinical setting. This guide provides the foundational technical data and standardized protocols to support such ongoing research endeavors.

References

- 1. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 8. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vanadyl Sulfate Lab Report - 954 Words | Bartleby [bartleby.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. scribd.com [scribd.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. drugfuture.com [drugfuture.com]

- 14. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. thinksrs.com [thinksrs.com]

- 17. Oral vanadyl sulfate in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vanadium and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Toxicological aspects of vanadyl sulphate on diabetic rats: effects on vanadium levels and pancreatic B-cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadium Sulfate in Organic Solvents: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of vanadium sulfate in various organic solvents, a critical parameter for its application in research, catalysis, and pharmaceutical development. While comprehensive quantitative data remains elusive in publicly available literature, this document consolidates existing qualitative observations, outlines detailed experimental protocols for determining solubility, and provides insights into the analytical techniques required for accurate measurement.

Core Concepts in this compound Solubility

Vanadyl sulfate (VOSO₄) is a blue, hygroscopic crystalline solid that is well-known for its high solubility in water.[1] Its solubility in organic solvents, however, is less documented but of significant interest for applications requiring non-aqueous media. The dissolution of an inorganic salt like vanadyl sulfate in an organic solvent is governed by the principle of "like dissolves like," where the polarity of the solvent plays a crucial role in overcoming the lattice energy of the salt.

Initial qualitative assessments suggest that vanadyl sulfate exhibits appreciable solubility in polar protic solvents like methanol and ethanol.[2] Its solubility is reported to be limited in polar aprotic solvents such as acetone.[2] Furthermore, related vanadyl complexes have shown solubility in a broader range of polar aprotic solvents including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), indicating the potential for vanadyl sulfate itself to be soluble in these media.[3]

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of vanadyl sulfate in a range of pure organic solvents. The following table summarizes the qualitative solubility information that has been reported.

| Organic Solvent | Chemical Formula | Type | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | "Pretty damn soluble"[2] |

| Ethanol | C₂H₅OH | Polar Protic | "Pretty damn soluble"[2] |

| Acetone | (CH₃)₂CO | Polar Aprotic | "Not super soluble," "somewhat" soluble[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble (inferred from related complexes)[3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (inferred from related complexes)[3] |

| Acetonitrile | CH₃CN | Polar Aprotic | No specific data found |

The lack of concrete quantitative data underscores the need for further experimental investigation to establish the precise solubility of vanadyl sulfate in these and other organic solvents.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used equilibrium concentration method.[4]

Generalized Experimental Workflow

Caption: A flowchart illustrating the key steps in determining the solubility of this compound in an organic solvent.

Detailed Methodology

1. Materials and Equipment:

-

Vanadyl sulfate (anhydrous or a specific hydrate)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Syringes and syringe filters (solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Appropriate analytical instrument for vanadium quantification (e.g., ICP-OES, AAS, UV-Vis spectrophotometer)

2. Procedure:

-

Sample Preparation: Add an excess amount of finely ground vanadyl sulfate to a known volume of the organic solvent in a sealable, temperature-controlled vessel. The presence of excess solid ensures that the resulting solution is saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Sample Extraction: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Concentration Determination: Accurately dilute the extracted aliquot with a suitable solvent (if necessary) to bring the vanadium concentration within the optimal working range of the chosen analytical instrument.

-

Analysis: Determine the concentration of vanadium in the prepared sample using a validated analytical method. Several techniques are suitable for this purpose, including:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and sensitive method for elemental analysis.[3][5]

-

Atomic Absorption Spectrometry (AAS): Another common technique for quantifying metal ions.[5]

-

UV-Vis Spectrophotometry: This method can be employed after forming a colored complex with a suitable chelating agent.

-

-

Solubility Calculation: Calculate the solubility of vanadyl sulfate in the organic solvent using the measured concentration and the known dilution factors. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

The process of dissolving an ionic compound like vanadyl sulfate in an organic solvent involves a series of interactions that can be visualized as a logical pathway.

Caption: A diagram illustrating the key energetic steps involved in the dissolution of vanadyl sulfate in an organic solvent.

This diagram illustrates that the dissolution process is a competition between the lattice energy holding the vanadyl and sulfate ions together in the solid state and the solvation energy released when these ions interact with the solvent molecules. For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy.

Conclusion

While the precise quantitative solubility of vanadyl sulfate in many common organic solvents is not well-documented, qualitative evidence suggests its potential for use in non-aqueous systems. This guide provides a framework for researchers and professionals to systematically determine this critical parameter through established experimental protocols. The generation of comprehensive and reliable solubility data will be invaluable for advancing the application of vanadyl sulfate in diverse fields of chemical science and drug development.

References

Stability of Aqueous Vanadium Sulfate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aqueous vanadium sulfate solutions, a critical consideration in various applications, including the development of therapeutic agents and energy storage technologies. The stability of these solutions is paramount to ensure consistent performance, efficacy, and safety. This document details the factors influencing stability, degradation pathways, stabilization methods, and key experimental protocols for preparation and analysis.

Factors Influencing the Stability of Aqueous this compound Solutions

The stability of aqueous this compound solutions is a complex interplay of several factors, primarily temperature, the concentration of both vanadium ions and sulfuric acid, and the presence of impurities. The solutions can become unstable, leading to the precipitation of various vanadium compounds.

Temperature: Temperature plays a crucial role in the stability of this compound solutions. While the solubility of V(II), V(III), and V(IV) species generally increases with temperature, V(V) solutions are prone to thermal precipitation at elevated temperatures, typically above 40°C.[1] This precipitation is a significant cause of capacity fade in vanadium redox flow batteries.

Concentration of Vanadium and Sulfuric Acid: The concentrations of vanadium and sulfuric acid are interlinked and significantly impact solution stability. Increasing the sulfuric acid concentration can enhance the stability of V(V) species by inhibiting hydrolysis and subsequent precipitation of V₂O₅.[2] However, a higher acid concentration can adversely affect the solubility of V(II), V(III), and V(IV) species, especially at lower temperatures.[1][3] Therefore, an optimal balance between vanadium and sulfuric acid concentrations is crucial for maintaining stability across a range of operating conditions.[2]

Impurities: The presence of impurity ions can affect the stability of vanadium electrolytes. For instance, ions like K⁺, Na⁺, and NH₄⁺ can influence the stability and mass transfer characteristics of the vanadium species.[2]

Degradation Pathways

The primary degradation pathway for aqueous this compound solutions is the precipitation of vanadium compounds out of the solution. The specific nature of the precipitate depends on the oxidation state of the vanadium and the prevailing conditions.

-

V(V) Precipitation: At elevated temperatures, V(V) solutions are susceptible to the precipitation of vanadium pentoxide (V₂O₅).[2][4] The process is understood to involve the deprotonation of [VO₂(H₂O)₃]⁺ to form VO(OH)₃, which then leads to the formation of V₂O₅.[4]

-

V(III) Precipitation: In the negative electrolyte of vanadium redox flow batteries, V(III) ions can precipitate as V₂(SO₄)₃·10H₂O, particularly at lower temperatures.[2] The dissolution of V(III) is an exothermic process, meaning its solubility decreases as the temperature rises.[1]

-

Other Precipitates: Under specific conditions of supersaturation, other hydrated forms of vanadium sulfates can precipitate, such as VSO₄, V₂(SO₄)₃, and VOSO₄ hydrates.[5]

The following diagram illustrates the general degradation pathway leading to precipitation.

Stabilization Methods

To enhance the operational range and lifespan of aqueous this compound solutions, various stabilization methods have been developed. These primarily involve the use of chemical additives that inhibit the precipitation of vanadium species.

Phosphoric Acid and Phosphates: Phosphoric acid (H₃PO₄) and various phosphate salts are effective thermal stabilizers for V(V) electrolytes.[6][7][8] The stabilization mechanism is attributed to the interaction of phosphate ions with V(V) monomers and dimers, which retards the formation of V₂O₅ precipitates.[6] The optimal concentration of phosphoric acid is often cited as around 0.1 M.[7]

Other Additives: A range of other inorganic and organic additives has been investigated to improve electrolyte stability. These include sodium pyrophosphate, which has been shown to improve the long-term stability of positive electrolytes.[8]

The diagram below illustrates the proposed mechanism of stabilization by phosphoric acid.

Quantitative Data on Stability

The stability of this compound solutions is quantitatively described by the solubility of the different vanadium species under varying conditions.

Table 1: Solubility of Vanadyl Sulfate (VOSO₄) in Sulfuric Acid at Different Temperatures

| H₂SO₄ Concentration (mol/L) | Solubility of VOSO₄ at 10°C (mol/L) | Solubility of VOSO₄ at 20°C (mol/L) | Solubility of VOSO₄ at 50°C (mol/L) |

| 0 | - | 3.280 | - |

| 3 | - | 1.79 | - |

| 9 | - | 0.260 | - |

Data sourced from[1][9]. Note: A comprehensive dataset for all temperatures was not available in a single source.

The solubility of VOSO₄ decreases with increasing sulfuric acid concentration and decreasing temperature.[1][9]

Table 2: Thermal Stability of 2 M V(V) Electrolyte in 3 M H₂SO₄ with Different Additives at 50°C

| Additive (0.5 wt%) | Time to Precipitation (days) | V(V) Concentration after 30 days (M) |

| None (Blank) | 1 | - |

| Phosphoric Acid (H₃PO₄) | > 30 | 1.98 |

| Sodium Pyrophosphate | > 30 | 1.99 |

| HEDP | > 30 | 1.99 |

Data sourced from[8]. HEDP: 1-Hydroxyethylidene-1,1-diphosphonic acid.

The addition of phosphate-containing additives significantly enhances the thermal stability of V(V) solutions.[8]

Experimental Protocols

Preparation of Supersaturated this compound Solutions

This protocol is adapted from a method for preparing electrolytes for vanadium redox flow batteries.[5]

Objective: To prepare supersaturated solutions of V(II), V(III), V(IV), and V(V) in a sulfuric acid electrolyte.

Materials:

-

Vanadyl sulfate (VOSO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Electrolytic cell with two compartments separated by an ion-exchange membrane

-

Power supply

-

Stirring plate and magnetic stir bars

Procedure:

-

Prepare a 5 M H₂SO₄ aqueous solution by carefully adding concentrated sulfuric acid to deionized water under constant stirring and cooling.

-

Dissolve VOSO₄ in the 5 M H₂SO₄ solution to the desired concentration. This will be the V(IV) solution.

-

To prepare V(III) and V(II) solutions, use the V(IV) solution as the catholyte in the electrolytic cell. Use a separate 5 M H₂SO₄ solution as the anolyte. Apply a constant current to reduce the V(IV) to V(III) and subsequently to V(II). Monitor the reaction progress by observing the color change of the solution (blue for V(IV), green for V(III), and violet for V(II)).

-

To prepare the V(V) solution, use the V(IV) solution as the anolyte and a 5 M H₂SO₄ solution as the catholyte. Apply a constant current to oxidize the V(IV) to V(V). The solution will turn yellow.

-

After electrolysis, the solutions are aged under controlled temperature and stirring to study precipitation.

Thermal Stability Testing of Vanadium Electrolytes

This protocol is a general method for assessing the thermal stability of vanadium solutions, particularly V(V) electrolytes.

Objective: To determine the time to precipitation of a vanadium electrolyte at an elevated temperature.

Materials:

-

Vanadium electrolyte solution to be tested

-

Sealed, airtight containers (e.g., glass vials)

-

Water bath or oven with precise temperature control

Procedure:

-

Place a known volume of the vanadium electrolyte solution into a sealed container. If testing with additives, ensure they are fully dissolved.

-

Place the sealed container in a water bath or oven set to the desired test temperature (e.g., 50°C or 60°C).[10][11]

-

Periodically inspect the solution for the first signs of precipitation (cloudiness or visible solid particles).

-

Record the time elapsed until precipitation is observed. This is the "induction time" or "time to precipitation."

-

For quantitative analysis, samples can be periodically taken (if the setup allows), filtered, and the vanadium concentration in the supernatant can be measured using techniques like ICP-OES or UV-Vis spectroscopy.

Cyclic Voltammetry Analysis of Vanadyl Sulfate Solution

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of vanadium ions in solution.[2][12][13]

Objective: To investigate the electrochemical behavior of the V(IV)/V(V) redox couple.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or graphite)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Vanadyl sulfate solution in a supporting electrolyte (e.g., sulfuric acid)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Polishing materials for the working electrode (e.g., alumina slurries)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size. Rinse thoroughly with deionized water and sonicate to remove any residual polishing material.

-

Electrolyte Preparation: Prepare the desired concentration of vanadyl sulfate in the sulfuric acid supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window to scan through the V(IV)/V(V) redox event (e.g., from a potential where no reaction occurs, through the oxidation peak, and then reversing the scan to observe the reduction peak).

-

Select a scan rate (e.g., 50 mV/s).

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Perform scans at various scan rates to investigate the kinetics of the electron transfer process.

-

The following diagram shows a typical experimental workflow for stability analysis.

Conclusion

The stability of aqueous this compound solutions is a critical parameter that dictates their utility in various scientific and industrial applications. A thorough understanding of the factors influencing stability, the mechanisms of degradation, and the methods for stabilization is essential for the successful formulation and application of these solutions. This guide provides a foundational understanding and practical protocols for researchers and professionals working with aqueous this compound. The presented data and experimental workflows offer a starting point for further investigation and optimization of these complex systems.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of phosphoric acid additive on the electrolyte of all-vanadium flow batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Influence of Several Phosphate-Containing Additives on the Stability and Electrochemical Behavior of Positive Electrolytes for Vanadium Redox Flow Battery [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Sulfuric Acid Concentration on the Physical and Electrochemical Properties of Vanadyl Solutions [mdpi.com]

A Theoretical and Experimental Guide to the Electronic Structure of the Vanadyl Ion (VO²⁺)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical models and experimental techniques used to elucidate the electronic structure of the vanadyl ion (VO²⁺). The unique properties of this ion, stemming from its d¹ electronic configuration and strong V=O bond, make it a subject of intense study, particularly as a spectroscopic probe in biological systems and for its potential therapeutic applications, such as its insulin-mimetic abilities.[1][2]

Theoretical Frameworks for Understanding Vanadyl Ion Electronic Structure

The description of the vanadyl ion's electronic structure has been pivotal in the development of modern bonding theories.[3] Several models, ranging from the qualitative to the computationally intensive, are employed to understand the arrangement and energies of its electrons.

Ligand Field Theory (LFT)

An extension of Crystal Field Theory, Ligand Field Theory (LFT) provides a foundational understanding of the d-orbital splitting in transition metal complexes.[4][5] For the vanadyl ion, typically found in a distorted octahedral or square pyramidal geometry (C₄v symmetry), the five d-orbitals are no longer degenerate. The strong axial V=O bond causes a significant splitting of the d-orbitals. The lone d-electron occupies the non-bonding d(xy) orbital, which points between the equatorial ligands, making it the ground state.[2][6] The resulting energy level diagram is typically ordered as d(xy) < d(xz), d(yz) < d(x²-y²) < d(z²).

Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory offers a more complete description by considering the covalent interactions and the formation of molecular orbitals between the vanadium 3d, 4s, and 4p orbitals and the ligand orbitals.[7][8] A key feature of the vanadyl ion's electronic structure revealed by MO theory is the presence of significant π-bonding between the vanadium d(xz) and d(yz) orbitals and the p-orbitals of the oxo-ligand.[7][8] This V=O π-bonding is crucial to the ion's stability and characteristic properties. The unpaired electron resides in the b₂ (primarily d(xy)) non-bonding molecular orbital.[8]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful computational tool for accurately predicting the electronic structure and spectroscopic parameters of vanadyl complexes.[1][9][10] DFT calculations can provide optimized molecular geometries, hyperfine coupling constants, g-tensor values, and nuclear quadrupole interactions that are often in excellent agreement with experimental data.[1][9] These calculations are instrumental in interpreting complex experimental spectra and understanding how factors like ligand coordination and geometry influence the electronic properties of the vanadyl center.[1][9][10]

Quantitative Data: Geometrical and Spectroscopic Parameters

Theoretical calculations and experimental measurements provide quantitative data that define the electronic and molecular structure of vanadyl complexes. The pentaaquaoxovanadium(IV) ion, [VO(H₂O)₅]²⁺, is a well-characterized benchmark system.[1][9]

Table 1: Geometrical Parameters for [VO(H₂O)₅]²⁺

| Parameter | DFT Calculated Value[1] | Experimental (X-ray) Value*[1] |

| V=O Bond Length | 1.57 Å | 1.60 Å |

| V–O(equatorial) Bond Length | 2.03 Å (avg) | 2.04 Å (avg) |

| V–O(axial) Bond Length | 2.17 Å | 2.22 Å |

| O(oxo)–V–O(equatorial) Angle | 97.8° (avg) | N/A |

Note: Experimental values are from the analogous VOSO₄·5H₂O crystal structure.

Table 2: Experimental vs. Calculated EPR and ENDOR Parameters for [VO(H₂O)₅]²⁺

| Parameter | Method | Value |

| Hyperfine Coupling | ||

| |Axx| | Experimental (EPR)[1][9] | 208.5 MHz |

| |Ayy| | Experimental (EPR)[1][9] | 208.5 MHz |

| |Azz| | Experimental (EPR)[1][9] | 547.0 MHz |

| Nuclear Quadrupole Coupling | ||

| |e²qQ| | Experimental (ENDOR)[1][9] | 5.6 MHz |

| |e²qQ| | Calculated (DFT)[1][9] | 5.2 MHz |

| P∥ | Experimental (ENDOR)[1][9] | -0.20 MHz |

| P∥ | Calculated (DFT)[1][9] | -0.185 MHz |

Experimental Protocols

The theoretical models are validated and refined by data from various spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most common technique for studying the paramagnetic vanadyl ion.[2]

-

Principle: EPR detects transitions between electron spin states in a magnetic field. For VO²⁺ (S=1/2) coupled to the ⁵¹V nucleus (I=7/2), the spectrum characteristically shows eight hyperfine lines.[2][11]

-

Methodology:

-

Sample Preparation: Vanadyl complexes are typically studied in frozen solutions or doped into single crystals or powders at low temperatures (e.g., liquid helium or nitrogen temperatures) to immobilize the molecules.[1][11]

-

Data Acquisition: Spectra are recorded using an EPR spectrometer, often at X-band (~9.5 GHz) and sometimes at higher frequencies like W-band (~94 GHz) for improved resolution.[1][9]

-

Data Analysis: The spectra are analyzed using a spin Hamiltonian.[11][12] Computer simulations, often involving matrix diagonalization, are used to fit the experimental spectra and extract the principal components of the g-tensor and the ⁵¹V hyperfine tensor (A).[1] These parameters provide direct insight into the electronic ground state and the nature of the metal-ligand bonds.

-

Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR is a high-resolution technique that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei.[10]

-

Principle: In an ENDOR experiment, a specific EPR transition is saturated while a radiofrequency field is swept to induce nuclear spin flips, which are detected as changes in the EPR signal intensity. This allows for precise measurement of hyperfine and nuclear quadrupole couplings.[1][9]

-

Methodology:

-

Pulsed ENDOR: Pulsed techniques are commonly used. For instance, the Davies pulse sequence (π - T - π/2 - τ - π - τ - echo) is often employed for measuring ⁵¹V ENDOR spectra.[1]

-

Data Analysis: ENDOR spectra provide highly accurate values for the hyperfine coupling constants. For nuclei with I > 1/2, such as ⁵¹V, the spectra can also be analyzed to determine the nuclear quadrupole coupling constant (e.g., P∥ or e²qQ), which is sensitive to the electric field gradient at the nucleus and thus to the overall geometry and electronic distribution.[1][10]

-

Density Functional Theory (DFT) Calculations

Computational protocols are essential for connecting experimental data to theoretical models.

-

Principle: DFT is an ab initio method that calculates the electronic energy and properties of a system based on its electron density.

-

Methodology:

-

Software: A quantum chemistry package such as Gaussian is used.[1][9]

-

Functional and Basis Set: The B3LYP hybrid functional is commonly employed for vanadyl systems.[1][9] Geometries are typically optimized with a smaller basis set (e.g., 3-21G), after which a larger basis set (e.g., 6-31G* for vanadium) is used to calculate properties like the electric field gradient at the vanadium nucleus.[1][9]

-

Output Analysis: The output provides optimized bond lengths and angles, as well as calculated values for the hyperfine and nuclear quadrupole coupling constants, which can be directly compared to experimental results.[1]

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between different d-orbitals.

-

Principle: The absorption of UV or visible light promotes the d-electron from the ground state (d(xy)) to higher-energy d-orbitals (d-d transitions) or involves electron transfer between the metal and ligands (charge-transfer transitions).[7][13][14] These transitions appear as broad bands in the absorption spectrum.[13]

-

Methodology:

-

Sample Preparation: The vanadyl complex is dissolved in a suitable non-absorbing solvent.

-

Data Acquisition: An absorption spectrum is recorded using a UV-Vis spectrophotometer, plotting absorbance versus wavelength.

-

Data Analysis: The positions (λ(max)) and intensities of the absorption bands are correlated with the energy gaps in the molecular orbital or ligand field diagram, providing experimental validation for the predicted energy levels.[7][15]

-

Visualized Relationships and Workflows

Caption: Logical progression of theories describing vanadyl ion electronic structure.

Caption: Workflow combining experiment and theory for vanadyl ion analysis.

References

- 1. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Vanadyl ion - Wikipedia [en.wikipedia.org]

- 4. Ligand field theory - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. ias.ac.in [ias.ac.in]

- 7. The Electronic Structure of the Vanadyl Ion [authors.library.caltech.edu]

- 8. ijesrr.org [ijesrr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]

- 13. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. fiveable.me [fiveable.me]

Introduction: The Significance of Magnetism in Vanadium Chemistry

An In-depth Technical Guide to the Magnetic Susceptibility Measurement of Vanadium Sulfate

Vanadium, a first-row transition metal, is distinguished by its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5.[1][2] This electronic versatility gives rise to a rich magnetochemistry. The magnetic properties of vanadium compounds, such as this compound, are dictated by the number of unpaired electrons in the metal's d-orbitals.[1] Consequently, measuring the magnetic susceptibility provides a powerful, direct probe into the electronic structure, oxidation state, and coordination environment of the vanadium center.

Magnetic susceptibility (χ) is a dimensionless quantity that measures the degree to which a material becomes magnetized in an applied magnetic field.[3] Compounds with unpaired electrons are paramagnetic and are drawn into a magnetic field (χ > 0), while those with all paired electrons are diamagnetic and are weakly repelled by it (χ < 0).[3] For vanadium sulfates:

-

Vanadium(V) sulfate (e.g., (VO₂)₂SO₄) has a 3d⁰ electron configuration and is diamagnetic.[1]

-

Vanadium(IV) sulfate (e.g., vanadyl sulfate, VOSO₄) has a 3d¹ configuration (as the stable VO²⁺ ion) and is paramagnetic.[4][5]

-

Vanadium(III) sulfate (V₂(SO₄)₃) has a 3d² configuration and is paramagnetic.[1]

-

Vanadium(II) sulfate (VSO₄) has a 3d³ configuration and is paramagnetic.[1]

This guide provides an in-depth overview of the theoretical principles, detailed experimental protocols for key measurement techniques, and quantitative data relevant to the magnetic characterization of vanadium sulfates, with a focus on applications for researchers in chemistry and drug development.

Theoretical Framework: From Susceptibility to Electron Count

The primary goal of measuring magnetic susceptibility in coordination compounds is often to determine the effective magnetic moment (µ_eff), which is directly related to the number of unpaired electrons (n).

The relationship is described by the spin-only formula, which provides a theoretical magnetic moment based solely on the electron spin contribution:

µ_s.o. = √[n(n+2)]

where µ_s.o. is the spin-only magnetic moment in units of Bohr magnetons (B.M.).[6]

Experimentally, the molar magnetic susceptibility (χ_m) is determined and corrected for the small diamagnetic contributions of the atoms and ligands (χ_dia). The resulting paramagnetic susceptibility (χ_para = χ_m - χ_dia) is then used to calculate the effective magnetic moment using the following equation:

µ_eff = 2.828 * √[χ_para * T]

where T is the absolute temperature in Kelvin.[4][7] Comparing the experimental µ_eff with the theoretical µ_s.o. allows for the determination of the number of unpaired electrons and, by extension, the oxidation state of the vanadium ion.

Data Presentation: Theoretical Magnetic Properties of Vanadium Ions

The following table summarizes the theoretical spin-only magnetic moments for common vanadium oxidation states.

| Vanadium Ion | Oxidation State | d-Electron Configuration | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (µ_s.o.) in B.M. |

| V⁵⁺ | +5 | 3d⁰ | 0 | 0 |

| V⁴⁺ | +4 | 3d¹ | 1 | 1.73 |

| V³⁺ | +3 | 3d² | 2 | 2.83 |

| V²⁺ | +2 | 3d³ | 3 | 3.87 |

Note: Experimental values can deviate slightly from spin-only values due to factors like spin-orbit coupling.

Experimental Protocols for Magnetic Susceptibility Measurement

Several methods are available for measuring magnetic susceptibility, each with distinct advantages in sensitivity, temperature range, and equipment requirements.

Gouy Method

The Gouy method is a classic and accessible technique based on measuring the change in a sample's apparent mass in the presence of a strong, inhomogeneous magnetic field.[8][9][10]

Experimental Protocol:

-

Apparatus Setup: The setup consists of a sensitive analytical balance and a powerful electromagnet.[9][11] A cylindrical sample tube (Gouy tube) is suspended from the balance so that its bottom end is in the region of maximum magnetic field between the poles, while the top end is in a region of near-zero field.

-

Sample Preparation: The solid this compound sample is finely powdered and packed uniformly into the Gouy tube to a known height. The density of the packed sample is crucial for accurate calculations.

-

Calibration:

-

Measure the apparent mass of the empty Gouy tube with the electromagnet off (m_tube_off) and on (m_tube_on).

-

Fill the tube with a calibrant of known magnetic susceptibility, such as HgCo(SCN)₄, to the same height as the future sample.

-

Measure the apparent mass of the calibrant-filled tube with the magnet off (m_cal_off) and on (m_cal_on). This allows for the determination of the apparatus constant.

-

-

Sample Measurement:

-

Empty and clean the Gouy tube, then fill it with the powdered this compound sample to the same height used for calibration.

-

Measure the apparent mass of the sample-filled tube with the magnet off (m_sample_off) and on (m_sample_on).

-

-

Data Analysis:

-

The change in mass (Δm) for the sample is calculated: Δm = m_sample_on - m_sample_off.

-

Paramagnetic samples will be pulled into the field, resulting in a positive Δm (apparent mass increase).[9][12]

-

The mass susceptibility (χ_g) and subsequently the molar susceptibility (χ_m) are calculated using formulas that incorporate Δm, sample mass, magnetic field strength, and the calibration data.[4][8]

-

Finally, a diamagnetic correction is applied by subtracting the tabulated susceptibility values for all constituent atoms and the sulfate anion to obtain the corrected paramagnetic susceptibility.

-

SQUID (Superconducting Quantum Interference Device) Magnetometry

SQUID magnetometry is an exceptionally sensitive technique capable of detecting minute magnetic moments over a vast range of temperatures (typically 2-400 K) and applied fields.[4][13][14]

Experimental Protocol:

-

Sample Preparation: An accurately weighed microcrystalline sample of this compound (typically 1-20 mg) is loaded into a sample holder with a low magnetic background, such as a gelatin capsule or a plastic straw.[4]

-

Mounting: The sample holder is mounted onto the magnetometer's sample rod, which will transport the sample through the detection coils.

-

Measurement Sequence:

-

Temperature Dependence: The magnetic moment is measured as the temperature is swept (e.g., from 300 K down to 2 K) under a constant, low applied DC magnetic field.

-

Field Dependence (M vs. H): At several constant temperatures (e.g., 2 K, 10 K, 300 K), the applied magnetic field is swept (e.g., from -7 T to +7 T) and the sample's induced magnetization is recorded.

-

-

Data Analysis:

-

The raw magnetic moment data is converted to molar magnetic susceptibility (χ_m).

-

The data is often plotted as χ_m*T versus T. For a simple paramagnet following the Curie Law, this plot should be a flat line.[4] Deviations can indicate magnetic exchange interactions between vanadium centers or spin-orbit coupling effects.

-

The high-temperature data can be fitted to the Curie-Weiss law (χ_m = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ), which provides information on the nature of magnetic interactions (ferromagnetic or antiferromagnetic).[4]

-

The effective magnetic moment (µ_eff) is calculated from the Curie constant.[4]

-

Evans NMR Method

The Evans method is a convenient technique that utilizes a standard NMR spectrometer to determine magnetic susceptibility in solution.[15][16] It relies on measuring the chemical shift difference of an inert reference compound induced by the paramagnetic solute.[7]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution (Solution A) of the this compound sample with a precisely known concentration (c) in a deuterated solvent. Add a small amount (e.g., 1-5%) of an inert reference compound (e.g., tert-butanol or tetramethylsilane, TMS).

-

Prepare a reference solution (Solution B) containing only the solvent and the same concentration of the reference compound.

-

-

NMR Tube Assembly: Use a coaxial NMR tube, which consists of a standard 5 mm outer tube and a thin inner capillary insert.[16][17]

-

Fill the inner capillary with the reference solution (Solution B).

-

Fill the outer tube with the paramagnetic sample solution (Solution A).

-

-

Data Acquisition:

-

Acquire a high-resolution proton (¹H) NMR spectrum of the coaxial sample.

-

The spectrum will show two distinct signals for the reference compound: one from the bulk solution containing the paramagnetic sample and one from the diamagnetic solution inside the capillary.[17]

-

-

Data Analysis:

-

Measure the frequency difference (Δf, in Hz) between the two reference signals.

-

Calculate the molar magnetic susceptibility (χ_m) using the Evans equation: χ_m = (Δf / (f * c)) + χ_solvent where f is the spectrometer's operating frequency in Hz, c is the molar concentration of the sample, and χ_solvent is a term to correct for the susceptibility of the pure solvent.[7]

-

The effective magnetic moment (µ_eff) can then be calculated from the determined χ_m.[7]

-

Visualization of Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental procedures.

Caption: General experimental workflow for magnetic susceptibility measurements.

Caption: Relationship between vanadium's oxidation state and its magnetic properties.

Applications in Research and Drug Development

The characterization of magnetic properties is not merely an academic exercise; it has significant practical implications, particularly for drug development professionals.

-

Oxidation State Confirmation: Many vanadium compounds are explored for their therapeutic potential (e.g., as insulin-mimetic agents). The biological activity is highly dependent on the vanadium oxidation state. Magnetic susceptibility measurements provide a straightforward bulk characterization method to confirm that the correct oxidation state has been synthesized and is stable.[1][4]

-

Structural Elucidation: In polynuclear vanadium complexes, magnetic measurements, especially temperature-dependent SQUID data, can reveal the nature and magnitude of magnetic exchange interactions between metal centers.[4] This provides critical insight into the molecular structure that may not be available from other techniques.

-

Probing Molecular Interactions: Changes in the magnetic moment of a vanadium complex upon binding to a biological target could potentially be used to study drug-target interactions, although this is a more advanced application.

-

Quality Control: For the synthesis of vanadium-based materials or drugs, magnetic susceptibility can serve as a rapid and reliable quality control check to ensure batch-to-batch consistency in electronic structure.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. holmarc.com [holmarc.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 12. scribd.com [scribd.com]

- 13. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 14. SQUID Magnetometer [crf.iitd.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Dawn of Vanadyl: A Technical History of Discovery and Early Application